
10,11-Dihydrocarbamazepine
Overview
Description
10,11-Dihydrocarbamazepine is an organic compound and an active metabolite of Oxcarbazepine . Oxcarbazepine, an antiepileptic drug (AED), is used to treat partial seizures either as monotherapy or adjunctive therapy . When administered, Oxcarbazepine is rapidly and almost completely converted to this compound, which likely contributes to its anticonvulsant efficacy.
Mechanism of Action
Target of Action
10,11-Dihydrocarbamazepine is the active metabolite of Oxcarbazepine . It is primarily targeted at the central nervous system, where it exhibits its anticonvulsant efficacy .
Mode of Action
It is believed to work by inhibiting voltage-sensitive sodium channels, which leads to the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and diminishment of propagation of synaptic impulses . This inhibition of neuronal firing helps to prevent the rapid, repetitive firing of neurons that leads to seizures.
Biochemical Pathways
This compound is a metabolite of Oxcarbazepine . Oxcarbazepine is rapidly and almost completely converted to this compound in the liver . The main metabolic pathway is catalyzed by cytochrome P450, CYP3A4, and CYP2C8 enzymes .
Pharmacokinetics
Oxcarbazepine is a prodrug that is almost immediately and completely metabolized to this compound . The elimination half-life is approximately 2 hours for Oxcarbazepine and 7 to 11 hours for this compound . This suggests that this compound has a relatively long duration of action, which is beneficial for maintaining therapeutic drug levels.
Result of Action
The result of this compound’s action is the reduction of seizure activity. By stabilizing hyper-excited neural membranes and inhibiting repetitive neuronal firing, it helps to prevent the rapid, repetitive firing of neurons that leads to seizures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as other medications, can affect how this compound is metabolized and how effectively it works . Additionally, factors such as the patient’s age, liver function, and overall health status can also influence the drug’s efficacy and safety .
Biochemical Analysis
Biochemical Properties
10,11-Dihydrocarbamazepine is involved in biochemical reactions as a metabolite of Oxcarbazepine . It interacts with enzymes such as cytochrome P450, CYP3A4, and CYP2C8 . The nature of these interactions involves the conversion of Oxcarbazepine to this compound .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. As a metabolite of Oxcarbazepine, it is likely to share some of its parent compound’s effects on cells. Oxcarbazepine is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a metabolite of Oxcarbazepine .
Temporal Effects in Laboratory Settings
It has been observed that after 20 minutes of electrolysis time, both by-products this compound and 10,11-epoxycarbamazepine appeared at maximum concentrations of 343 and 144 μg/L then they were decreased to 17.2 and 9.8 μg/L, respectively, after 40 minutes .
Metabolic Pathways
This compound is involved in the metabolic pathway of Oxcarbazepine . Oxcarbazepine is rapidly and almost completely converted to this compound . This process is catalyzed by enzymes such as cytochrome P450, CYP3A4, and CYP2C8 .
Preparation Methods
The synthetic routes for 10,11-Dihydrocarbamazepine are not extensively documented, but it is primarily obtained as an impurity during the synthesis of dibenzazepine drugs. Industrial production methods specifically targeting this compound are limited due to its intermediate status.
Chemical Reactions Analysis
10,11-Dihydrocarbamazepine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented, but further research is needed to explore its reactivity. Major products formed from these reactions remain an area of investigation.
Scientific Research Applications
The compound finds applications across several scientific domains:
Medicine: As an active metabolite of Oxcarbazepine, 10,11-Dihydrocarbamazepine plays a crucial role in managing epilepsy. Researchers continue to explore its therapeutic potential and safety profile.
Biology: Investigations into its effects on neuronal pathways and ion channels contribute to our understanding of anticonvulsant mechanisms.
Comparison with Similar Compounds
While 10,11-Dihydrocarbamazepine shares similarities with other carbamazepine derivatives, its unique metabolic pathway and anticonvulsant properties set it apart. Similar compounds include Carbamazepine, Oxcarbazepine, and other dibenzazepine derivatives.
Biological Activity
10,11-Dihydrocarbamazepine is a significant metabolite of Oxcarbazepine, an antiepileptic drug primarily used for the treatment of partial seizures. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile. This article reviews its pharmacological properties, metabolic pathways, and clinical implications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 238.28 g/mol
- CAS Number : 3564-73-6
- Melting Point : 205-210 °C
- Boiling Point : 394.5 °C at 760 mmHg
- Density : 1.2 g/cm³
This compound exhibits anticonvulsant properties similar to its parent compound, Oxcarbazepine. It is believed to exert its effects through the modulation of voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing excitability. This mechanism is critical for its efficacy in controlling seizures.
Pharmacokinetics
The pharmacokinetics of this compound are characterized by:
- Absorption : Rapid conversion from Oxcarbazepine in the liver.
- Distribution : High protein binding (approximately 90%).
- Metabolism : Primarily metabolized by hepatic enzymes; it serves as a reference standard in liquid chromatography for measuring carbamazepine levels in plasma.
- Elimination : The half-life ranges from 9 to 35 hours depending on individual metabolic rates.
Anticonvulsant Efficacy
Research indicates that this compound possesses significant anticonvulsant efficacy. A study demonstrated that patients treated with Oxcarbazepine showed increased levels of this metabolite, correlating with improved seizure control .
Case Studies
-
Severe Carbamazepine Overdose :
A case report highlighted the role of this compound in a patient experiencing severe carbamazepine overdose. The metabolite's concentration peaked during treatment, suggesting its involvement in the pharmacodynamic response . -
Adverse Drug Reactions :
Another study explored the association between HLA-B alleles and carbamazepine-induced hypersensitivity reactions in Thai patients. The findings indicated that individuals with certain HLA-B alleles were at higher risk for severe cutaneous adverse reactions when treated with carbamazepine and its metabolites .
Comparative Analysis
Property | This compound | Oxcarbazepine |
---|---|---|
Molecular Weight | 238.28 g/mol | 252.27 g/mol |
Primary Use | Anticonvulsant | Antiepileptic |
Metabolite of | Yes | N/A |
Protein Binding | ~90% | ~95% |
Half-Life | 9-35 hours | 8-12 hours |
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNLCHMJDSSPDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189151 | |
Record name | 10,11-Dihydrocarbamazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3564-73-6 | |
Record name | 10,11-Dihydrocarbamazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3564-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10,11-Dihydrocarbamazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,11-Dihydrocarbamazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROCARBAMAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC017VA9FR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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